![molecular formula C12H24O3 B14237464 1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL CAS No. 597552-25-5](/img/structure/B14237464.png)
1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-3-[(3-methylbut-3-en-1-yl)oxy]propan-2-ol is a chemical compound with a complex structure that includes both butoxy and methylbutenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-[(3-methylbut-3-en-1-yl)oxy]propan-2-ol typically involves the reaction of 3-methylbut-3-en-1-ol with butoxypropanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-3-[(3-methylbut-3-en-1-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Butoxy-3-[(3-methylbut-3-en-1-yl)oxy]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the manufacture of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-[(3-methylbut-3-en-1-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-ol: A hemiterpene alcohol with similar structural features.
1-Butoxy-3-chloropropan-2-ol: A related compound with a chlorinated propanol group.
3-Methylbut-3-en-1-yl methacrylate: An ester with similar methylbutenyl functionality.
Uniqueness
1-Butoxy-3-[(3-methylbut-3-en-1-yl)oxy]propan-2-ol is unique due to its combination of butoxy and methylbutenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
597552-25-5 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-butoxy-3-(3-methylbut-3-enoxy)propan-2-ol |
InChI |
InChI=1S/C12H24O3/c1-4-5-7-14-9-12(13)10-15-8-6-11(2)3/h12-13H,2,4-10H2,1,3H3 |
InChI Key |
VFIZXNHBEQCJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(COCCC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


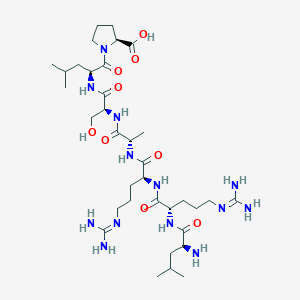
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
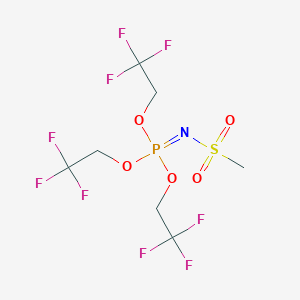
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
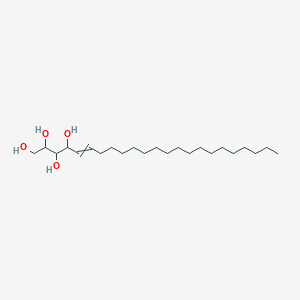

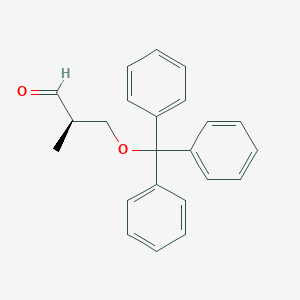
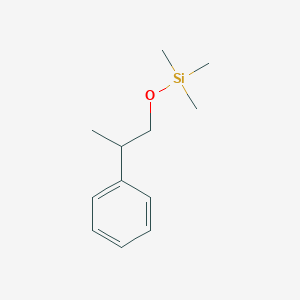
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
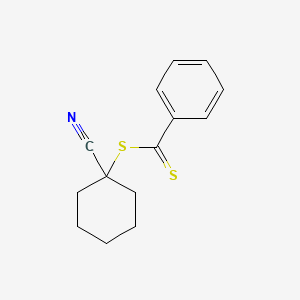
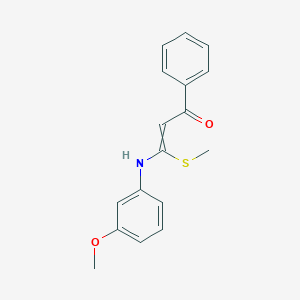
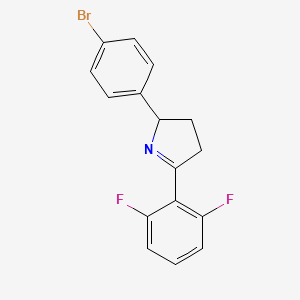
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
